2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a cyclopentanecarbonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common route involves the reaction of piperazine with cyclopentanecarbonyl chloride to form the cyclopentanecarbonylpiperazine intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring may play a role in binding to these targets, while the thiophene ring could influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine: Investigated for its antimicrobial and antioxidant activities.
Uniqueness
2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of both a cyclopentanecarbonyl group and a thiophene ring, which may confer distinct electronic and steric properties compared to other similar compounds. This uniqueness could potentially lead to different biological activities and applications.
Properties
IUPAC Name |
cyclopentyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-14(15-6-3-11-21-15)12-17-7-9-18(10-8-17)16(20)13-4-1-2-5-13/h3,6,11,13-14,19H,1-2,4-5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKZXNREVLGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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